molecular formula C16H22BrNO2 B1397732 Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate CAS No. 1040166-18-4

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate

Cat. No.: B1397732
CAS No.: 1040166-18-4
M. Wt: 340.25 g/mol
InChI Key: JJYALZMUDZLOEN-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C16H22BrNO2. It belongs to the carbamate family and is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate typically involves the reaction of 4-bromo-α-methylbenzylamine with cyclopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate

Uniqueness

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate is unique due to the presence of both a cyclopropyl group and a bromophenyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by research findings and case studies.

  • Molecular Formula : C14H18BrNO2
  • Molecular Weight : 312.2 g/mol
  • Density : Approximately 1.37 g/cm³

The compound features a tert-butyl group, a cyclopropyl moiety, and a bromophenyl group, contributing to its unique chemical and physical properties. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmaceutical development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Reagents : The reaction commonly employs tert-butyl carbamate and a cyclopropyl derivative containing a 4-bromophenyl group.
  • Conditions : The synthesis is generally conducted under inert atmosphere conditions using solvents like dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine or potassium carbonate.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes involved in various diseases, including cancer and neurological disorders. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.
  • Therapeutic Applications : The unique structure of this compound allows for exploration in drug design, particularly as a prodrug or pharmacophore. Its interactions with biological molecules can lead to the development of new therapeutic agents.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cyclooxygenase enzymes demonstrated that the compound could inhibit enzyme activity effectively. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in pain management therapies.

Study 2: Anticancer Potential

Research has shown that compounds with similar structures exhibit anticancer properties through the inhibition of specific kinases involved in cell proliferation. This compound's ability to modulate these pathways suggests potential applications in cancer treatment .

The mechanism of action of this compound involves its interaction with molecular targets:

  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins.
  • π-π Interactions : The bromophenyl group engages in π-π interactions with aromatic residues in target proteins, potentially modulating their activity.

These interactions can lead to various biological effects, influencing pathways critical for disease progression.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)ethyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11(12-5-7-13(17)8-6-12)18(14-9-10-14)15(19)20-16(2,3)4/h5-8,11,14H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYALZMUDZLOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N(C2CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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